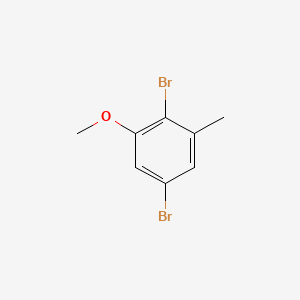
2,5-Dibromo-3-methylanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-3-methylanisole is an organic compound with the molecular formula C8H8Br2O It is a derivative of benzene, where two bromine atoms, one methoxy group, and one methyl group are substituted at specific positions on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-methylanisole typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-methoxy-3-methylbenzene (m-methoxytoluene) using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dibromo-3-methylanisole undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace one of the substituents on the benzene ring.
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Oxidation and Reduction: The methoxy and methyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert them to alcohols or alkanes.
Common Reagents and Conditions
Bromination: Bromine (Br2) with a catalyst like Fe or AlBr3.
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
- Intermediate for Synthesis : This compound serves as an intermediate in synthesizing more complex organic molecules. Its reactivity allows it to participate in further substitution reactions and transformations, making it valuable for developing new chemical entities.
- Mechanistic Studies : Researchers utilize 2,5-Dibromo-3-methylanisole to study reaction mechanisms and kinetics due to its well-defined structure and predictable reactivity patterns.
Biology
- Biological Activity Investigations : The compound is being explored for potential biological activities, including interactions with various biomolecules. Studies aim to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine
- Drug Development : this compound is investigated as a building block in pharmaceutical chemistry. Its unique structure may contribute to the development of novel drugs targeting specific biological pathways.
Industrial Applications
- Production of Specialty Chemicals : In industrial settings, this compound is used to produce specialty chemicals, dyes, and polymers. Its properties make it suitable for applications requiring specific reactivity or stability under various conditions.
Case Studies
Mecanismo De Acción
The mechanism of action of 2,5-Dibromo-3-methylanisole involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, while the methoxy and methyl groups can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity with other molecules, affecting its overall chemical behavior.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-methoxy-3-methyl-: Lacks the bromine substituents, making it less reactive in halogenation reactions.
Benzene, 1,5-dibromo-3-methoxy-2-methyl-: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Benzene, 2,4-dibromo-1-methoxy-3-methyl-: Another isomer with different bromine positions, affecting its chemical properties.
Uniqueness
2,5-Dibromo-3-methylanisole is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of both bromine atoms and methoxy group enhances its versatility in various chemical reactions and research applications.
Propiedades
Número CAS |
67990-30-1 |
|---|---|
Fórmula molecular |
C8H8Br2O |
Peso molecular |
279.96 g/mol |
Nombre IUPAC |
2,5-dibromo-1-methoxy-3-methylbenzene |
InChI |
InChI=1S/C8H8Br2O/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3 |
Clave InChI |
KAZLSZRLSZFBIF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1Br)OC)Br |
SMILES canónico |
CC1=CC(=CC(=C1Br)OC)Br |
Key on ui other cas no. |
67990-30-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















